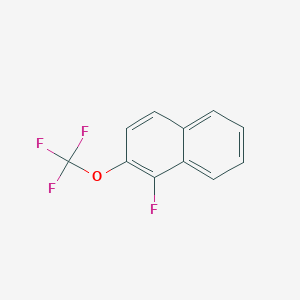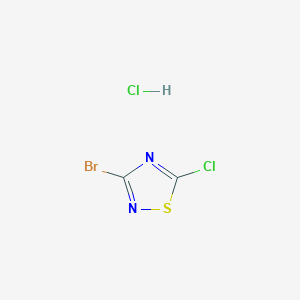
2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method might include the nitration of an isoindole precursor followed by acetylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindole derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro and acetyl groups could play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-Acetyl-1h-isoindole-1,3(2h)-dione: Lacks the nitro group, which may result in different reactivity and applications.
4-Nitro-1h-isoindole-1,3(2h)-dione: Lacks the acetyl group, potentially altering its chemical properties and uses.
2-Acetyl-4-amino-1h-isoindole-1,3(2h)-dione: The amino group instead of the nitro group could lead to different biological activities.
Uniqueness
2-Acetyl-4-nitro-1h-isoindole-1,3(2h)-dione is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups can influence its solubility, stability, and interaction with other molecules.
特性
CAS番号 |
6637-55-4 |
|---|---|
分子式 |
C10H6N2O5 |
分子量 |
234.16 g/mol |
IUPAC名 |
2-acetyl-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H6N2O5/c1-5(13)11-9(14)6-3-2-4-7(12(16)17)8(6)10(11)15/h2-4H,1H3 |
InChIキー |
NOVSWSHOJUDPRJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



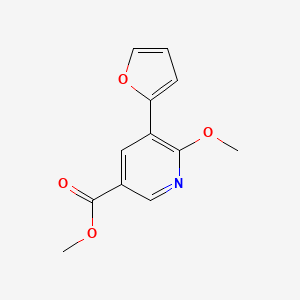
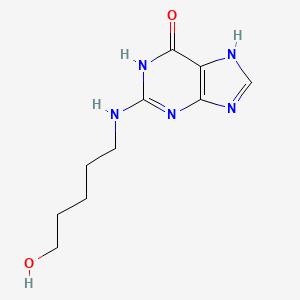



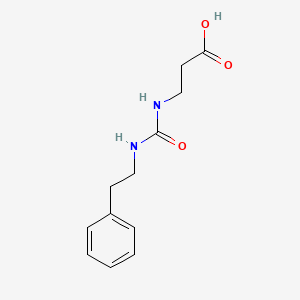

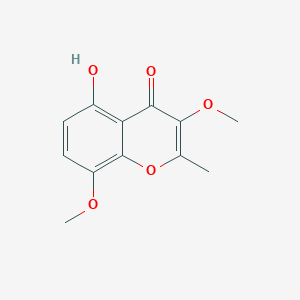
![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)

